Bienvenue dans la boutique en ligne BenchChem!

AG14361

PARP-1 inhibition Enzymatic assay Benzamide comparison

Select AG14361 for unparalleled PARP-1 specificity in your research. It is the first high-potency PARP-1 inhibitor with proven in vivo chemosensitization and radiosensitization. With a Ki <5 nM and >1000-fold selectivity over classical benzamide inhibitors, AG14361 uniquely enables robust temozolomide sensitization in MMR-deficient cancer models (3.7-5.2 fold) where benzylguanine fails, offers validated selectivity for BRCA1-/- synthetic lethality studies, and delivers 3-6 fold greater single-agent potency in sporadic cancer lines than veliparib or olaparib. Ideal for quantitative DNA repair dynamics, it achieves 62% repair inhibition within 10 minutes. Procure AG14361 today to ensure experimental reproducibility and mechanistic clarity without confounding off-target effects.

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
CAS No. 328543-09-5
Cat. No. B1684201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG14361
CAS328543-09-5
Synonyms1-(4-dimethylaminomethylphenyl)-8,9-dihydro-7H-2,7,9a-benzo(cd)azulen-6-one
AG 14361
AG-14361
AG14361
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O
InChIInChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24)
InChIKeySEKJSSBJKFLZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AG14361 (CAS 328543-09-5) Procurement Guide: Potent PARP-1 Inhibitor for Chemo- and Radiosensitization Studies


AG14361 is a high-potency, selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), characterized by a tricyclic imidazobenzodiazepinone core structure [1]. In cell-free assays, AG14361 inhibits PARP-1 with a Ki value of less than 5 nM, demonstrating at least 1000-fold greater potency than classical benzamide-based PARP inhibitors . AG14361 is recognized as the first high-potency PARP-1 inhibitor with demonstrated specificity and in vivo activity to enhance both chemotherapy and radiation therapy in human cancer models [2].

AG14361 (CAS 328543-09-5) Differential Potency: Why Other PARP-1 Inhibitors Are Not Direct Replacements


Not all PARP-1 inhibitors are functionally interchangeable for research applications. AG14361 exhibits a unique selectivity profile that distinguishes it from both earlier benzamide-class inhibitors and other contemporary agents. While older PARP inhibitors such as 3-aminobenzamide demonstrate low potency and poor selectivity, AG14361 provides a Ki below 5 nM and a selectivity window that enables specific investigation of PARP-1-mediated pathways without confounding off-target effects at experimental concentrations [1]. Furthermore, head-to-head comparative studies demonstrate that AG14361 displays significantly greater single-agent potency and chemosensitization capacity in sporadic cancer cell lines compared to both veliparib and olaparib [2]. These quantitative differentials, detailed in the evidence guide below, are critical for experimental reproducibility and for selecting the appropriate tool compound for defined mechanistic studies.

AG14361 (CAS 328543-09-5) Quantitative Differential Evidence: Head-to-Head Comparisons and Validated Data


Enzymatic Potency: >1000-Fold Superiority of AG14361 Over Benzamide-Class PARP Inhibitors

AG14361 exhibits a Ki value of <5 nM against PARP-1 in cell-free assays, which represents a potency improvement of at least 1000-fold (1×10³) relative to the classical benzamide inhibitors that defined the early PARP inhibitor pharmacophore . This differential is directly quantified in the primary discovery publication, where AG14361 (compound 22) was benchmarked against the benzamide scaffold [1].

PARP-1 inhibition Enzymatic assay Benzamide comparison

BRCA1-Selective Cytotoxicity: AG14361 vs. NU1025 and 3-Aminobenzamide in BRCA1-Deficient Cells

In a direct comparative study using BRCA1-/- embryonic stem (ES) cells, AG14361 demonstrated high selectivity for BRCA1-deficient cells, whereas the PARP inhibitors NU1025 and 3-aminobenzamide were relatively non-selective in their growth-inhibitory effects across BRCA1-proficient and deficient genotypes [1]. The study explicitly states that AG14361 was 'highly selective for BRCA1-/- ES cells; however, NU1025 and 3-aminobenzamide were relatively non-selective' [1].

BRCA1 deficiency Synthetic lethality Selectivity comparison

Single-Agent Antiproliferative Potency in Sporadic Cancers: AG14361 vs. Veliparib vs. Olaparib

In a direct head-to-head comparison across three human pancreatic cancer cell lines, AG14361 consistently demonstrated lower IC50 values (greater single-agent potency) than both veliparib and olaparib [1]. In CFPAC-1 cells, AG14361 IC50 was 14.3 μM, compared to 52.6 μM for veliparib (3.7-fold less potent) and 79.5 μM for olaparib (5.6-fold less potent). A similar rank order was observed across ovarian and breast cancer cell lines [2].

Pancreatic cancer Ovarian cancer Breast cancer IC50 comparison

MMR Status-Dependent Temozolomide Sensitization: AG14361 vs. Benzylguanine in Mismatch Repair-Deficient Cells

AG14361 enhances temozolomide activity across both MMR-proficient and MMR-deficient cells, but demonstrates a distinct, superior effect in MMR-deficient contexts compared to the MGMT inhibitor benzylguanine. AG14361 potentiated temozolomide by 3.7- to 5.2-fold in MMR-deficient cells versus 1.5- to 3.3-fold in MMR-proficient cells [1]. In contrast, benzylguanine was effective only in MMR-proficient cells and failed to sensitize MMR-deficient cells to temozolomide [1].

MMR deficiency Temozolomide resistance Chemosensitization

In Vivo Tumor Retention and PARP-1 Inhibition: AG14361 Pharmacodynamic Advantage

Following intraperitoneal administration, AG14361 demonstrates preferential retention in tumor tissue relative to plasma. In LoVo and SW620 xenograft models, tumor concentrations of AG14361 reached ≥15 μM for at least 2 hours, concentrations that exceed those required for in vitro PARP-1 inhibition [1]. This tumor retention correlates with sustained PARP-1 inhibition: in xenograft tumor homogenates, PARP-1 activity was inhibited by more than 75% for at least 4 hours post-administration [1]. While direct comparator data for tumor retention of other PARP inhibitors in the same models is limited, this level of sustained target engagement represents a class-level inference that AG14361 achieves the pharmacodynamic benchmark required for effective chemo- and radiosensitization.

Pharmacokinetics Tumor retention In vivo PARP inhibition

DNA Repair Persistence: AG14361 Prolongs Camptothecin-Induced DNA Strand Breaks by 62% Inhibition of Repair

AG14361 does not affect topoisomerase I activity or cleavable complex formation but significantly retards the repair of DNA strand breaks following camptothecin removal [1]. Specifically, 10 minutes after camptothecin removal, AG14361 caused a 62% inhibition of DNA repair compared to vehicle-treated controls [1]. This repair inhibition led to a 20% increase in net accumulation of camptothecin-induced DNA strand breaks over 16 hours [1].

DNA repair Topoisomerase I poison Base excision repair

AG14361 (CAS 328543-09-5) Recommended Research Applications Based on Quantitative Evidence


PARP-1 Tool Compound for Mismatch Repair (MMR) Deficiency Studies with Temozolomide

AG14361 is uniquely suited for studies investigating temozolomide resistance in MMR-deficient cancer models. As demonstrated by Curtin et al., AG14361 provides 3.7- to 5.2-fold sensitization to temozolomide specifically in MMR-deficient cells, whereas alternative sensitizers such as benzylguanine are ineffective in this genetic context [1]. This makes AG14361 the preferred PARP inhibitor for experiments requiring robust temozolomide potentiation across both MMR-proficient and MMR-deficient backgrounds.

Synthetic Lethality Research in BRCA1-Deficient Cellular Models

For investigators studying BRCA1-dependent synthetic lethality, AG14361 offers a validated selectivity window that distinguishes it from older PARP inhibitors. In direct comparative studies, AG14361 demonstrated high selectivity for BRCA1-/- ES cells, while NU1025 and 3-aminobenzamide were relatively non-selective [2]. This selectivity profile reduces confounding off-target effects when assessing BRCA1-specific responses to PARP inhibition.

Sporadic Pancreatic, Ovarian, and Breast Cancer Single-Agent PARP Inhibition

In head-to-head comparisons across multiple sporadic cancer cell lines, AG14361 consistently exhibited 3- to 6-fold lower IC50 values than both veliparib and olaparib [3]. For researchers investigating PARP inhibitor monotherapy in non-BRCA-mutant cancers or requiring a potent single-agent PARP inhibitor for screening applications, AG14361 provides the greatest standalone potency among commonly used tool compounds in this class.

Mechanistic Studies of Topoisomerase I Poison-Induced DNA Damage and Repair Kinetics

AG14361 enables quantitative investigation of PARP-1-dependent base excision repair following topoisomerase I poison exposure. The compound does not alter topoisomerase I activity but significantly retards DNA strand break repair, producing a 62% inhibition of repair within 10 minutes and a 20% increase in net strand break accumulation [4]. This makes AG14361 an ideal tool for dissecting the temporal dynamics of PARP-1-mediated DNA repair processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG14361

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.